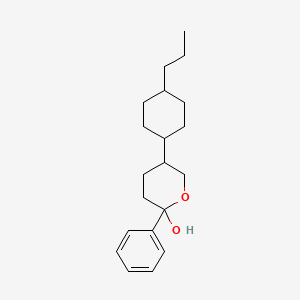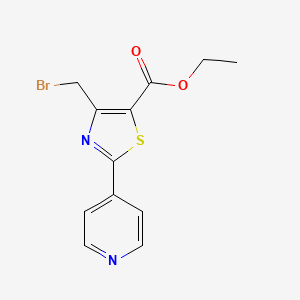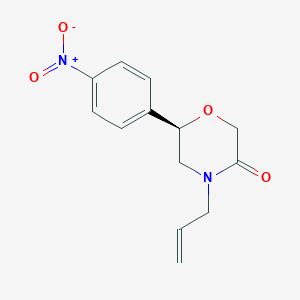![molecular formula C10H13BN2O4 B12638958 B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid CAS No. 1383995-24-1](/img/structure/B12638958.png)
B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid: is an organoboron compound that has gained attention due to its unique structure and reactivity. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a morpholinylcarbonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid can undergo oxidation reactions to form the corresponding boronic ester or boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding borane or boronate ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or boronic acid derivatives.
Reduction: Borane or boronate esters.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors. Its ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate-binding proteins.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it a valuable additive in various manufacturing processes.
Mécanisme D'action
The mechanism of action of B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
- 4-Pyridinylboronic acid
- Phenylboronic acid
- 3-Formylphenylboronic acid
Comparison: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid is unique due to the presence of the morpholinylcarbonyl group, which imparts additional reactivity and specificity compared to other boronic acids. This makes it particularly useful in applications where selective binding or reactivity is required. In contrast, simpler boronic acids like phenylboronic acid may lack the same level of specificity and versatility.
Propriétés
Numéro CAS |
1383995-24-1 |
|---|---|
Formule moléculaire |
C10H13BN2O4 |
Poids moléculaire |
236.03 g/mol |
Nom IUPAC |
[5-(morpholine-4-carbonyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BN2O4/c14-10(13-1-3-17-4-2-13)8-5-9(11(15)16)7-12-6-8/h5-7,15-16H,1-4H2 |
Clé InChI |
DNRNWTLEIMMXNJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)C(=O)N2CCOCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
![(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12638883.png)
![2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane](/img/structure/B12638889.png)
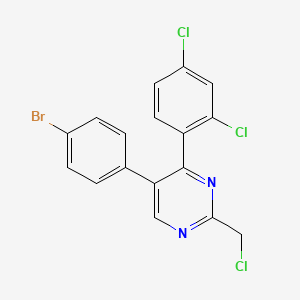
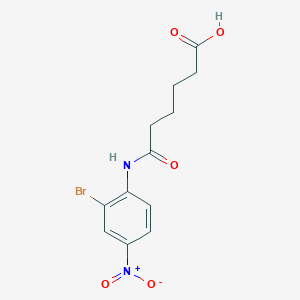
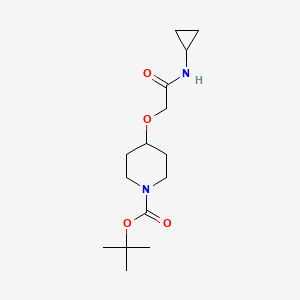
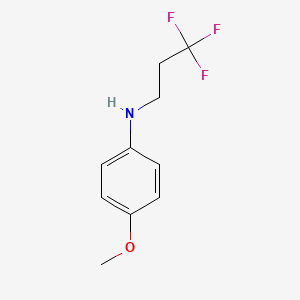
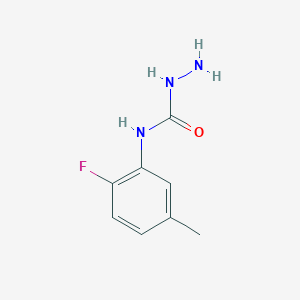
![8-Chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638925.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)
